Methyl 4-fluoro-1-benzothiophene-5-carboxylate
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Overview
Description
Methyl 4-fluoro-1-benzothiophene-5-carboxylate is a chemical compound with the molecular formula C10H7FO2S. It belongs to the class of benzothiophene derivatives, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and industrial chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-fluoro-1-benzothiophene-5-carboxylate typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method is the condensation of 4-fluorobenzaldehyde with thiophene-2-carboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is usually carried out under reflux conditions, followed by esterification with methanol to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-fluoro-1-benzothiophene-5-carboxylate undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA
Reduction: LiAlH4, NaBH4
Substitution: NaOMe, KOtBu
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiol, thioether derivatives
Substitution: Various substituted benzothiophene derivatives
Scientific Research Applications
Methyl 4-fluoro-1-benzothiophene-5-carboxylate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of methyl 4-fluoro-1-benzothiophene-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-fluorobenzo[b]thiophene-2-carboxylate
- Methyl 4-chloro-1-benzothiophene-5-carboxylate
- Methyl 4-bromo-1-benzothiophene-5-carboxylate
Uniqueness
Methyl 4-fluoro-1-benzothiophene-5-carboxylate is unique due to the presence of the fluorine atom, which can enhance its biological activity and stability compared to other halogenated derivatives. The fluorine atom can also influence the compound’s electronic properties, making it a valuable building block in the synthesis of advanced materials and pharmaceuticals .
Properties
Molecular Formula |
C10H7FO2S |
---|---|
Molecular Weight |
210.23 g/mol |
IUPAC Name |
methyl 4-fluoro-1-benzothiophene-5-carboxylate |
InChI |
InChI=1S/C10H7FO2S/c1-13-10(12)7-2-3-8-6(9(7)11)4-5-14-8/h2-5H,1H3 |
InChI Key |
HPSXXBUIMSUNGM-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C2=C(C=C1)SC=C2)F |
Origin of Product |
United States |
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